molecular formula C5H9N3O B164104 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol CAS No. 126230-39-5

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No. B164104
M. Wt: 127.14 g/mol
InChI Key: AMUDPRKWBPNZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, also known as ADMP, is a heterocyclic organic compound that has gained significant attention in the scientific community for its potential applications in various fields. The compound is a pyrazolone derivative that possesses a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.

Mechanism Of Action

The mechanism of action of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce inflammation, pain, and fever.

Biochemical And Physiological Effects

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can inhibit the production of prostaglandins, reduce the expression of inflammatory cytokines, and inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a key role in the inflammatory response. In vivo studies have shown that 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages And Limitations For Lab Experiments

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has several advantages for lab experiments, including its simple synthesis method, low cost, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol, including the development of new drugs based on its anti-inflammatory and analgesic properties, the investigation of its potential as a treatment for fever, and the further elucidation of its mechanism of action. Additionally, future studies could investigate the potential of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol as a therapeutic agent for other conditions, such as cancer and autoimmune diseases.
Conclusion:
In conclusion, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic organic compound with significant potential for applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Its simple synthesis method, low cost, and wide range of biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol can be synthesized through a simple and efficient method using 3-methyl-2-pyrazolin-5-one and hydrazine hydrate as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, at a temperature range of 100-120°C. The resulting product is then purified through recrystallization or column chromatography, yielding pure 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol.

Scientific Research Applications

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In pharmacology, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been shown to possess antipyretic effects, making it a potential candidate for the treatment of fever. In biochemistry, 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol has been studied for its ability to inhibit the enzyme cyclooxygenase, which plays a key role in the inflammatory response.

properties

IUPAC Name

4-amino-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3-4(6)5(9)8(2)7-3/h7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDPRKWBPNZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol

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